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molecular formula C11H7FN2O2 B1314903 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 622369-38-4

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No. B1314903
M. Wt: 218.18 g/mol
InChI Key: BOQICIDBVOCNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06780996B2

Procedure details

A mixture of 7-fluoro-6-methoxy-4-oxo-1,4,-dihydro-3-quinolinecarboxamide (700 mg, 3.0 mmol) and cyanuric chloride (341 mg, 1.65 mmol) in 15 mL of N,N,-dimethylformamide is heated at 65° C. for 6 hours then cooled to room temperature and an additional 206 mg of cyanuric chloride is added. The mixture is heated at 65° C. for 4 hours then stirred overnight at room temperature. The reaction mixture is poured into ice water and neutralized with saturated sodium bicarbonate. The solids are collected by filtration washing with water and hexane to provide 610 mg of crude product. Purification by flash column chromatography eluting with a gradient of 3% methanol in dichloromethane to 10% methanol in dichloromethane, provides 272 mg of 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarbonitrile, mp 147-149° C.
Name
7-fluoro-6-methoxy-4-oxo-1,4,-dihydro-3-quinolinecarboxamide
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:15])[C:7]([C:12]([NH2:14])=O)=[CH:8][NH:9]2)=[CH:4][C:3]=1[O:16][CH3:17].N1C(Cl)=NC(Cl)=NC=1Cl.C(=O)(O)[O-].[Na+]>CN(C=O)C>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:15])[C:7]([C:12]#[N:14])=[CH:8][NH:9]2)=[CH:4][C:3]=1[O:16][CH3:17] |f:2.3|

Inputs

Step One
Name
7-fluoro-6-methoxy-4-oxo-1,4,-dihydro-3-quinolinecarboxamide
Quantity
700 mg
Type
reactant
Smiles
FC1=C(C=C2C(C(=CNC2=C1)C(=O)N)=O)OC
Name
Quantity
341 mg
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
206 mg
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
then stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 65° C. for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The solids are collected by filtration
WASH
Type
WASH
Details
washing with water and hexane
CUSTOM
Type
CUSTOM
Details
to provide 610 mg of crude product
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 3% methanol in dichloromethane to 10% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=C2C(C(=CNC2=C1)C#N)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 272 mg
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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